
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)
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Overview
Description
3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin): is a synthetic organic compound with the molecular formula C28H20O6 and a molecular weight of 452.468 g/mol . This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Acylated or sulfonylated coumarins.
Scientific Research Applications
Synthesis Optimization
Table 1 summarizes the optimized conditions for synthesizing 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin):
Solvent System | Catalyst (mol%) | Reaction Time | Yield (%) |
---|---|---|---|
Ethanol:Water (1:1) | 25 | 45-150 min | 60-90 |
Microwave Irradiation | 10 | 4.5-15 min | 68-93 |
This optimization highlights the efficiency of DBSA in promoting higher yields in shorter reaction times compared to traditional methods.
Antiviral Activity
Research indicates that derivatives of bis(4-hydroxycoumarin), including 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin), exhibit significant antiviral properties. A study evaluated its efficacy against various viruses:
- HSV-1 and HSV-2 : The compound demonstrated inhibitory activity at concentrations ranging from 9–12 μM with minimal cytotoxicity (MCC > 20 μM) .
- Feline Herpes Virus : Active against feline herpes virus with effective concentrations significantly lower than cytotoxic levels .
These findings suggest that the compound could serve as a lead structure for developing antiviral agents.
Antioxidant Properties
The antioxidant capacity of coumarin derivatives is well-documented. The presence of hydroxyl groups in the structure of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) enhances its ability to scavenge free radicals. This property is crucial for potential applications in preventing oxidative stress-related diseases.
Case Study 1: Synthesis and Characterization
A systematic study conducted the synthesis of several bis(4-hydroxycoumarin) derivatives, including the target compound. The characterization was performed using techniques like NMR and X-ray crystallography, confirming the expected structural integrity and functional groups .
Case Study 2: Biological Evaluation
In another study focusing on antiviral activity, various bis(4-hydroxycoumarin) derivatives were tested against HSV strains. The results indicated that compounds structurally similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) showed promising activity profiles, suggesting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as vitamin K epoxide reductase, leading to anticoagulant effects . The compound can also bind to DNA and proteins, disrupting their normal functions and leading to potential anticancer activities . The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dicoumarol: Another coumarin derivative known for its anticoagulant properties.
Warfarin: A widely used anticoagulant that also belongs to the coumarin family.
4-Hydroxycoumarin: The parent compound from which many anticoagulants are derived.
Uniqueness: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives . Its ability to form stable complexes with various biomolecules makes it a valuable compound in both research and industrial applications .
Biological Activity
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is a synthetic compound belonging to the coumarin family, which is recognized for its diverse biological activities. The compound's molecular formula is C28H20O6 with a molecular weight of approximately 452.5 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with other coumarin derivatives.
The synthesis of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene, often facilitated by a base catalyst such as piperidine or pyridine. The reaction conditions can be optimized for yield and purity, and various methods have been proposed, including microwave-assisted synthesis .
Property | Value |
---|---|
Molecular Formula | C28H20O6 |
Molecular Weight | 452.5 g/mol |
IUPAC Name | 3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI Key | RYNXQDUEHLDCAA-UHFFFAOYSA-N |
Anticoagulant Properties
One of the most notable biological activities of 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) is its anticoagulant effect. This compound can inhibit vitamin K epoxide reductase, an enzyme critical for the synthesis of clotting factors in the liver. This mechanism is similar to that of established anticoagulants like warfarin and dicoumarol .
Antiviral Activity
Research has indicated that derivatives of bis(4-hydroxycoumarin), including related compounds, exhibit antiviral properties against various strains of herpes simplex virus (HSV). For instance, specific derivatives have shown inhibitory activity against HSV-1 and HSV-2 at concentrations ranging from 9 to 12 μM while maintaining a minimum cytotoxic concentration greater than 20 μM . This suggests potential therapeutic applications in treating viral infections.
Enzyme Inhibition Studies
Studies have demonstrated that 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) can effectively inhibit certain enzymes involved in metabolic pathways. The compound's interaction with biomolecules makes it a candidate for further exploration in enzyme inhibition research.
Case Studies and Research Findings
Several studies have focused on the biological activities of coumarin derivatives:
- Antiviral Efficacy : A study evaluating various bis(4-hydroxycoumarin) derivatives highlighted their effectiveness against HSV-1 and HSV-2. The results indicated that some derivatives possess significant antiviral activity with low cytotoxic effects .
- Anticoagulant Mechanism : Research on the anticoagulant properties revealed that compounds similar to 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) could serve as effective anticoagulants by targeting vitamin K metabolism .
Table 2: Comparison of Biological Activities
Compound | Anticoagulant Activity | Antiviral Activity |
---|---|---|
3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin) | Yes | Moderate |
Warfarin | Yes | No |
Dicoumarol | Yes | Low |
Benzylidene-bis(4-hydroxycoumarin) | Moderate | High |
Properties
Molecular Formula |
C28H20O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2 |
InChI Key |
RYNXQDUEHLDCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Origin of Product |
United States |
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